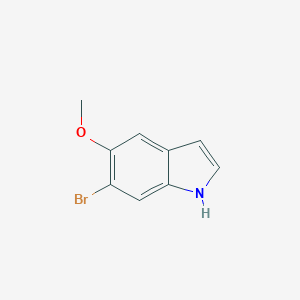

6-ブロモ-5-メトキシ-1H-インドール

説明

6-Bromo-5-methoxy-1H-indole is a compound with the molecular weight of 226.07 . It is also known by its IUPAC name, 6-bromo-5-methoxy-1H-indole .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-methoxy-1H-indole is 1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 .Physical and Chemical Properties Analysis

6-Bromo-5-methoxy-1H-indole has a molecular weight of 226.07 .科学的研究の応用

インドール誘導体の合成

インドールは、天然物や医薬品において重要な複素環系です . それらは細胞生物学において重要な役割を果たします . さまざまな疾患の治療のための生物活性化合物としてのインドール誘導体の応用は、ますます注目を集めています . 6-ブロモ-5-メトキシ-1H-インドールは、他のインドール誘導体の調製における合成中間体として使用できます.

癌の治療

インドール誘導体は、癌の治療に効果的であることが判明しています . それらは細胞生物学において主要な役割を果たす重要なタイプの分子および天然物です . 6-ブロモ-5-メトキシ-1H-インドールは、癌の治療のための潜在的な医薬品の開発に使用できます.

炎症の治療

インドール誘導体は、炎症の治療にも効果的であることが判明しています . 6-ブロモ-5-メトキシ-1H-インドールは、炎症の治療のための潜在的な医薬品の開発に使用できます.

感染症の治療

インドール誘導体は、感染症の治療に効果的であることが判明しています . 6-ブロモ-5-メトキシ-1H-インドールは、感染症の治療のための潜在的な医薬品の開発に使用できます.

抗酸化特性

さまざまな官能基がどのように抗酸化特性に影響を与えるかを理解するために、インドール類似体が合成されました . 6-ブロモ-5-メトキシ-1H-インドールは、これらの類似体の合成に使用できます .

生物活性

<a data-citationid="c9a3c84d-5f99-41fd-9744-2d2025d8c0e6-46-group" h="ID=SERP,5017.1" href="https://pubs.rsc.org/en/content/articlehtml/2021/ra/

作用機序

Target of Action

6-Bromo-5-methoxy-1H-indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the replication of various viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 6-Bromo-5-methoxy-1H-indole can be influenced by various environmental factors. For instance, it is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy.

特性

IUPAC Name |

6-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDXFOLYOIABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561499 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106103-36-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

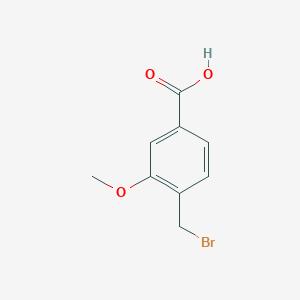

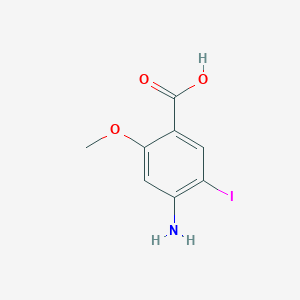

Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?

A1: The development of a concise and regioselective synthesis for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].

Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?

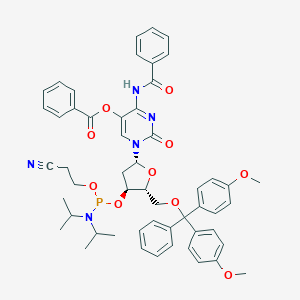

A2: The described synthetic route employs a Steglich esterification to couple the synthesized 6-bromo-5-methoxy-1H-indole-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)